molecular formula C28H27NO3 B2693606 (3Z,5Z)-1-benzyl-3,5-bis[(4-methoxyphenyl)methylidene]piperidin-4-one CAS No. 2167-03-5

(3Z,5Z)-1-benzyl-3,5-bis[(4-methoxyphenyl)methylidene]piperidin-4-one

Cat. No.: B2693606
CAS No.: 2167-03-5
M. Wt: 425.528
InChI Key: PUPGKKCPLWYJLH-YFJQDTPYSA-N
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Description

(3Z,5Z)-1-benzyl-3,5-bis[(4-methoxyphenyl)methylidene]piperidin-4-one (CAS 2167-03-5) is a synthetic piperidin-4-one derivative recognized for its significant potential in scientific research, particularly in the fields of oncology and materials science . Its structure features a piperidin-4-one core with Z-configured (4-methoxyphenyl)methylidene moieties at the 3,5-positions . This Z-configuration enhances the molecule's planarity, facilitating strong π-π stacking interactions that are critical for its biological activity and unique optical properties . The conjugated π-system, augmented by electron-donating methoxy groups, makes this compound a promising candidate for applications in nonlinear optics (NLO) . In anticancer research, this compound belongs to a class of 3,5-bis(benzylidene)-4-piperidones, which are monocarbonyl analogs of curcumin designed to overcome the pharmacokinetic limitations of the parent compound, such as poor bioavailability and chemical instability . These analogs are investigated for their potent cytotoxic and cytostatic activities, often interfering with cellular processes like apoptosis and cell proliferation . The compound's mechanism of action is attributed to its ability to interact with specific molecular targets, including enzymes and receptors, leading to changes in cellular function and activity . This product is intended for research use only and is not approved for human or veterinary diagnostics or therapies.

Properties

IUPAC Name

(3Z,5Z)-1-benzyl-3,5-bis[(4-methoxyphenyl)methylidene]piperidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27NO3/c1-31-26-12-8-21(9-13-26)16-24-19-29(18-23-6-4-3-5-7-23)20-25(28(24)30)17-22-10-14-27(32-2)15-11-22/h3-17H,18-20H2,1-2H3/b24-16-,25-17-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUPGKKCPLWYJLH-YFJQDTPYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C2CN(CC(=CC3=CC=C(C=C3)OC)C2=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/2\C(=O)/C(=C\C3=CC=C(C=C3)OC)/CN(C2)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z,5Z)-1-benzyl-3,5-bis[(4-methoxyphenyl)methylidene]piperidin-4-one typically involves a multi-step process:

    Formation of the Piperidinone Core: The initial step involves the formation of the piperidinone core through a cyclization reaction. This can be achieved by reacting appropriate amines with diketones under acidic or basic conditions.

    Introduction of Benzyl and Methoxyphenyl Groups: The next step involves the introduction of benzyl and methoxyphenyl groups through a series of condensation reactions. These reactions often require the use of strong bases like sodium hydride or potassium tert-butoxide and solvents such as tetrahydrofuran or dimethylformamide.

    Final Cyclization and Purification: The final step involves cyclization to form the desired piperidinone structure, followed by purification using techniques like column chromatography or recrystallization.

Industrial Production Methods

For industrial-scale production, the synthesis of this compound can be optimized to enhance yield and reduce costs. This often involves:

    Optimization of Reaction Conditions: Adjusting temperature, solvent, and reaction time to maximize yield.

    Use of Catalysts: Employing catalysts to accelerate the reaction and improve efficiency.

    Green Chemistry Approaches: Implementing environmentally friendly methods to minimize waste and reduce the use of hazardous chemicals.

Chemical Reactions Analysis

Types of Reactions

(3Z,5Z)-1-benzyl-3,5-bis[(4-methoxyphenyl)methylidene]piperidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol or other reduced forms.

    Substitution: The benzyl and methoxyphenyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often require the use of strong bases or acids, along with appropriate solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield piperidinone oxides, while reduction can produce piperidinone alcohols.

Scientific Research Applications

(3Z,5Z)-1-benzyl-3,5-bis[(4-methoxyphenyl)methylidene]piperidin-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3Z,5Z)-1-benzyl-3,5-bis[(4-methoxyphenyl)methylidene]piperidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular function and activity.

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below summarizes key structural features, biological activities, and applications of analogous piperidin-4-one derivatives:

Compound Name Substituents Configuration Biological Activity Key Applications References
(3Z,5Z)-1-Benzyl-3,5-bis[(4-methoxyphenyl)methylidene]piperidin-4-one 4-methoxyphenyl (3Z,5Z) Anticancer, two-photon absorption Cancer therapy, biophotonic imaging
1-Benzyl-3,5-bis((E)-3-bromobenzylidene)piperidin-4-one 3-bromophenyl (E) Dual p300/EZH2 inhibition Hematological/solid tumor treatment
EF24 (3,5-Bis[(2-fluorophenyl)methylene]piperidin-4-one) 2-fluorophenyl (Z) Anticancer (photodynamic) Photodynamic therapy
1-Acryloyl-3,5-bis(4-nitrobenzylidene)piperidin-4-one 4-nitrophenyl (3Z,5E) Not explicitly reported Discontinued (potential optical/chemical reactivity)

Substituent Effects

  • Electron-Donating vs. Withdrawing Groups :

    • The 4-methoxy groups in the target compound enhance solubility and stabilize charge-transfer transitions, beneficial for optical applications . In contrast, nitro (strong electron-withdrawing) and bromo (moderate electron-withdrawing) substituents in analogues may increase reactivity but reduce solubility.
    • Fluorine in EF24 improves metabolic stability and bioavailability due to its electronegativity and small size .
  • Positional Isomerism :

    • 4-Methoxy (para) vs. 3-bromo (meta) or 2-fluoro (ortho) substituents alter steric and electronic environments. For example, ortho-fluorine in EF24 may hinder planarity, reducing π-π stacking efficiency compared to the target compound’s para-methoxy groups .

Stereochemical Impact

  • Z vs. E Configuration: The (3Z,5Z) configuration in the target compound promotes a planar structure, optimizing interactions with biological targets (e.g., DNA or enzymes) and enhancing nonlinear optical properties . In contrast, mixed (3Z,5E) configurations (e.g., in the nitro-substituted analogue ) may distort conjugation, reducing efficacy.

Biological Activity

The compound (3Z,5Z)-1-benzyl-3,5-bis[(4-methoxyphenyl)methylidene]piperidin-4-one , also known as 1-benzyl-3,5-bis[(4-methoxyphenyl)methylene]tetrahydro-4(1H)-pyridinone , is a synthetic organic compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, summarizing key findings from various studies, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C28H27NO3
  • Molecular Weight : 425.52 g/mol
  • CAS Number : [Not specified in the sources]

The structure of this compound features a piperidinone core with two methoxyphenyl groups attached via methylene linkages. This unique configuration is thought to contribute to its biological activity.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, studies on related piperidine derivatives have shown inhibition of cancer cell proliferation through various mechanisms:

  • Mechanism of Action : The compound is believed to interfere with cell cycle progression and induce apoptosis in cancer cells. It may also inhibit specific kinases involved in tumor growth.
  • Case Study : A study demonstrated that a related compound reduced the viability of prostate cancer cell lines (PC-3 and DU145) with IC50 values of 2.226 ± 0.28 µM and 1.67 ± 0.18 µM, respectively .

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory effects:

  • In Vitro Studies : Similar piperidine derivatives have shown promise in reducing inflammatory markers in cell cultures. The anti-inflammatory activity is often attributed to the inhibition of pro-inflammatory cytokines and enzymes such as COX-2.
  • Potential Applications : These findings suggest that this compound could be developed as a therapeutic agent for conditions characterized by chronic inflammation.

Antioxidant Properties

Antioxidant activity is another area where this compound may play a role:

  • Mechanism : The presence of methoxy groups in the phenyl rings enhances the electron-donating ability of the molecule, potentially allowing it to scavenge free radicals effectively.
  • Research Findings : Compounds with similar structures have been shown to exhibit significant antioxidant activity in various assays, suggesting a protective effect against oxidative stress-related diseases .

Summary Table of Biological Activities

Activity TypeMechanism of ActionReference
AntitumorInhibition of cell cycle progression and apoptosis
Anti-inflammatoryInhibition of pro-inflammatory cytokines
AntioxidantFree radical scavenging

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